Unii-ckp8AS5W73

STING agonist binding affinity surface plasmon resonance Kd comparison

Ulevostinag (MK-1454) is a synthetic, stereochemically defined cyclic dinucleotide (CDN) stimulator of interferon genes (STING) agonist developed by Merck & Co. for immuno-oncology applications.

Molecular Formula C20H22F2N10O9P2S2
Molecular Weight 710.5 g/mol
CAS No. 2082743-96-0
Cat. No. B3325197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-ckp8AS5W73
CAS2082743-96-0
Molecular FormulaC20H22F2N10O9P2S2
Molecular Weight710.5 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S
InChIInChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8-,9+,12-,13-,18-,19-,42?,43?/m1/s1
InChIKeyYSUIQYOGTINQIN-UZFYAQMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ulevostinag (MK-1454; CAS 2082743-96-0) – A Clinical-Stage Cyclic Dinucleotide STING Agonist for Oncology Research and Procurement


Ulevostinag (MK-1454) is a synthetic, stereochemically defined cyclic dinucleotide (CDN) stimulator of interferon genes (STING) agonist developed by Merck & Co. for immuno-oncology applications. It features dual phosphorothioate linkages and 2′-β-fluoro/3′-α-fluoro ribose modifications . The compound is currently in Phase I/II clinical trials both as monotherapy and in combination with pembrolizumab (anti-PD-1) for advanced or metastatic solid tumors and lymphomas . MK-1454 is the Rp,Rp‑diphosphorothioate diastereomer, a configuration critical to its high-affinity STING engagement and downstream IRF3/NF-κB signaling activation .

Why Ulevostinag (MK-1454) Cannot Be Replaced by Other In-Class STING Agonists


Cyclic dinucleotide STING agonists are not interchangeable: small differences in phosphodiester linkage chemistry, ribose fluorination patterns, and phosphorus stereochemistry produce orders-of-magnitude shifts in binding affinity, cellular potency, metabolic stability, and clinical pharmacokinetics. For example, the endogenous ligand 2′,3′-cGAMP possesses phosphodiester linkages susceptible to rapid hydrolysis, while the clinical comparator ADU‑S100 (MIW815) exhibits a plasma half‑life of only ~24 minutes and micromolar STING binding affinity . In contrast, MK-1454’s Rp,Rp‑diphosphorothioate and dual fluoro‑ribose design confer sub‑nanomolar binding, extended plasma exposure, and retention of activity against clinically relevant STING variants . Substituting MK-1454 with an in‑class analog without these precise structural features would fundamentally alter pharmacological behavior and translational applicability.

Quantitative Differentiation Evidence for Ulevostinag (MK-1454) vs. Closest STING Agonist Comparators


STING Binding Affinity (Kd): MK-1454 vs. Endogenous cGAMP and Clinical ADU-S100

MK-1454 binds human STING with a dissociation constant (Kd) of 2.95 nM, determined by surface plasmon resonance (SPR) . This represents approximately 1.3‑fold higher affinity than the endogenous ligand 2′,3′‑cGAMP (Kd = 3.79 nM) and an estimated ~1,560‑fold higher affinity than ADU-S100 (Kd = 4,610 nM) . The sub‑nanomolar Kd of MK-1454 versus the micromolar Kd of ADU-S100 illustrates the profound impact of phosphorothioate stereochemistry and ribose fluorination on target engagement.

STING agonist binding affinity surface plasmon resonance Kd comparison

Cellular STING Activation Potency (THP-1 EC50): MK-1454 vs. ADU-S100

In THP-1 human monocyte reporter cells (QUANTI-Luc assay, 24 h incubation), MK-1454 activates STING with an EC50 of 506 nM . Under comparable THP-1 reporter conditions, ADU-S100 exhibits an EC50 of 2,900 nM . MK-1454 is therefore approximately 5.7‑fold more potent in cellular STING activation than ADU-S100. When the assay is performed with lipofectamine-facilitated uptake (4 h), MK-1454 potency is 540 nM, indicating consistent intracellular activity .

THP-1 reporter assay STING cellular potency EC50 comparison

Plasma Pharmacokinetic Half-Life: MK-1454 vs. ADU-S100

Following intravenous administration in mice (1 mg/kg), MK-1454 demonstrates a plasma elimination half‑life (t₁/₂) of 2.1 ± 0.3 hours with low clearance (CL = 15 ± 2 mL/kg/min) . In stark contrast, intratumoral ADU-S100 in patients exhibits a rapid terminal plasma half‑life of approximately 24 minutes (0.4 hours) . MK-1454’s ~5.3‑fold longer half‑life is attributed to the metabolic stability conferred by its phosphorothioate linkages and 2′-β‑fluoro modification, as confirmed by minimal turnover (≤10% over 2 h) in mouse liver microsomes .

pharmacokinetics plasma half-life STING agonist stability

Clinical Antitumor Activity with Pembrolizumab: Phase II Head-to-Head Comparison

In a randomized Phase II trial (NCT04220866) in first‑line metastatic or unresectable, recurrent head and neck squamous cell carcinoma (HNSCC), intratumoral ulevostinag (540 μg) combined with intravenous pembrolizumab (200 mg Q3W) produced complete or partial responses in 4 of 8 participants (50% ORR), compared to 1 of 10 participants (10% ORR) treated with pembrolizumab monotherapy . The 40‑percentage‑point absolute improvement in ORR was observed despite the small sample size and provides direct clinical evidence that MK-1454 augments anti‑PD‑1 efficacy in a tumor type with high unmet need.

head and neck squamous cell carcinoma pembrolizumab combination objective response rate

Stereochemical Purity and Scalable Biocatalytic Synthesis Advantage

MK-1454 is the single Rp,Rp‑diphosphorothioate diastereomer of the cyclic dinucleotide scaffold, a configuration essential for high‑affinity STING binding and agonist activity . A multi‑step biocatalytic cascade employing an engineered cGAS enzyme (cyclic guanosine‑adenosine synthase) was developed to produce this specific diastereomer in a single pot without protecting groups or chiral auxiliaries . The enzymatic route achieves substantially higher diastereomeric excess than traditional chemical syntheses that generate mixtures of four phosphorus diastereomers and require preparative HPLC separation. In contrast, ADU-S100 (a bis‑phosphorothioate CDN lacking fluorine modifications) is produced via conventional chemical synthesis that yields multiple stereoisomers, complicating large‑scale GMP production . The biocatalytic route to MK-1454 has been demonstrated to deliver 62% isolated yield of the pure Rp,Rp diastereomer from nucleotide thiomonophosphates .

biocatalytic synthesis diastereomeric purity cGAS enzyme cascade

Activity Profile Across Clinically Relevant Human STING Variants

MK-1454 retains potent agonist activity across the three major human STING protein variants: wild‑type (WT) STING (EC50 = 0.8 nM), the reduced‑function HAQ subtype (EC50 = 2.3 nM), and mouse WT STING (EC50 = 1.5 nM), as measured in engineered reporter cell lines expressing each variant . While the HAQ variant is known to diminish responsiveness to endogenous cGAMP, MK-1454’s EC50 remains in the low nanomolar range (<3 nM), a less than 3‑fold shift from WT. Comparable variant‑specific EC50 data are not publicly available for ADU-S100 or other clinical CDN STING agonists. This broad variant coverage suggests MK-1454 may be active across a genetically diverse patient population, whereas agonists with steeper variant‑dependent potency losses could show reduced efficacy in HAQ carriers (estimated prevalence ~20–30% in certain populations).

STING genetic variants HAQ allele pharmacogenomics

Optimal Research and Industrial Application Scenarios for Ulevostinag (MK-1454) Based on Quantitative Differentiation Evidence


Combination Immunotherapy for PD-1-Refractory or PD-1-Naïve HNSCC

MK-1454 is uniquely supported by randomized Phase II clinical data demonstrating a 50% ORR when combined with pembrolizumab versus 10% for pembrolizumab alone in first‑line HNSCC . This direct head‑to‑head evidence makes MK-1454 the CDN STING agonist with the strongest clinical rationale for combination immunotherapy procurement in HNSCC research programs.

Intratumoral STING Agonist Therapy Requiring Extended Dosing Intervals

With a plasma half‑life of 2.1 hours (mouse) and high metabolic stability (≤10% turnover in 2 h, mouse liver microsomes), MK-1454 provides sustained systemic exposure relative to ADU‑S100 (t₁/₂ ~24 min) . This pharmacokinetic advantage supports less frequent intratumoral dosing schedules and is especially relevant for preclinical models evaluating combination regimens with Q3W immune checkpoint inhibitors.

STING Pathway Research in Genetically Diverse Human Model Systems

MK-1454 maintains low‑nanomolar potency across human STING WT (EC50 = 0.8 nM) and the common reduced‑function HAQ variant (EC50 = 2.3 nM) . For laboratories using patient‑derived models or genetically diverse cell panels, MK-1454 mitigates the risk of variant‑dependent loss of STING activation—an assurance not provided by other CDN STING agonists lacking published variant profiling data.

Stereochemically Defined CDN Standard for Assay Development and QC

The availability of MK-1454 as a single Rp,Rp diastereomer produced via a scalable biocatalytic cascade (62% isolated yield) makes it an ideal reference standard for STING binding assays, cellular reporter assays, and analytical method development. Unlike chemically synthesized CDNs that contain mixtures of phosphorus diastereomers, MK-1454’s stereochemical homogeneity ensures reproducible pharmacological measurements and simplifies quality control protocols.

Quote Request

Request a Quote for Unii-ckp8AS5W73

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.